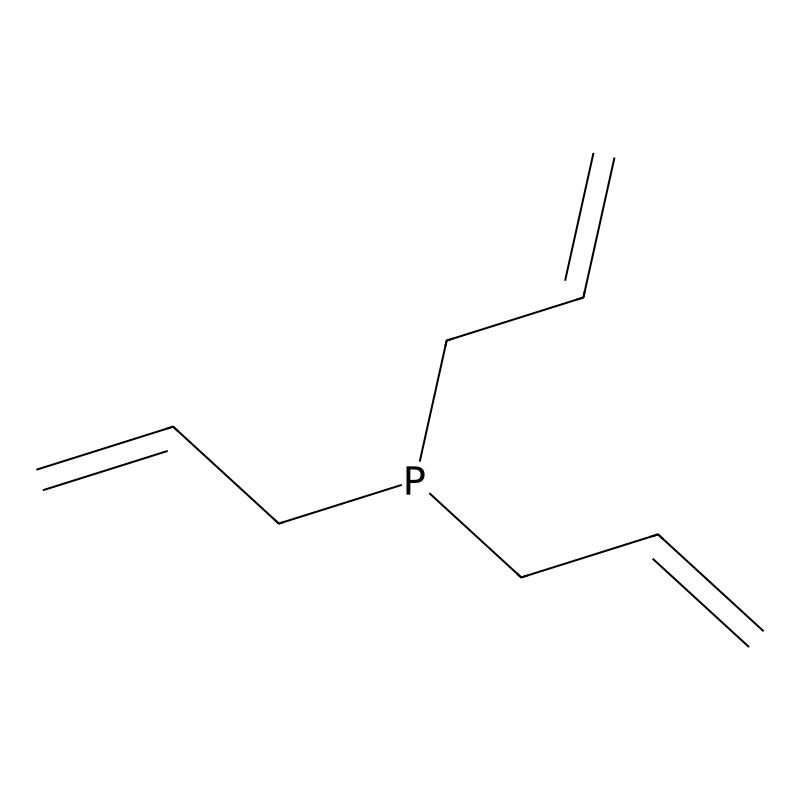

Triallylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Ligand in transition-metal catalysis: TAP acts as a ligand, forming complexes with transition metals like palladium, nickel, and rhodium. These complexes are used as catalysts for various organic reactions, including:

- Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen [Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1, Pages 15-23, doi: ]

- Heck reaction: The formation of carbon-carbon bonds between alkenes and aryl halides [Source: Journal of the American Chemical Society, 1972, 94 (20), 7239-7249, doi: ]

- Suzuki-Miyaura coupling: The formation of carbon-carbon bonds between organic halides and organoboron compounds [Source: Nature, Vol 347, 498-500, doi: ]

- Staudinger reduction: TAP is a component of the Staudinger reduction, a method for converting azides to amines [Source: Journal of the American Chemical Society, 1927, 49 (4), 1274-1283, doi: ]

- Wittig reaction: TAP can be used in a modified version of the Wittig reaction for alkene synthesis [Source: Synthesis, 1973, 6, 341, doi: ]

Other Research Applications

- Antioxidant properties: Studies suggest TAP may exhibit antioxidant properties, but further research is needed to understand its potential applications [Source: Bioorganic & Medicinal Chemistry Letters, Volume 14, Issue 12, Pages 3009-3013, doi: ]

- Material science: TAP is being explored for potential applications in material science, such as the development of flame retardants and polymer additives [Source: RSC Advances, 2016, 6, 10822-10829, doi: ]

Triallylphosphine is an organophosphorus compound characterized by the presence of three allyl groups attached to a phosphorus atom. This compound is notable for its unique structure, which imparts distinctive chemical properties and reactivity patterns. Triallylphosphine is a colorless liquid at room temperature and exhibits high reactivity due to the presence of multiple double bonds in the allyl groups, making it a valuable reagent in various

- Wittig Reactions: It can be used to generate ylides, which are intermediates in the Wittig reaction, facilitating the formation of alkenes from aldehydes or ketones .

- Nucleophilic Catalysis: Triallylphosphine acts as a nucleophile in various catalytic reactions, including the Rauhut-Currier reaction, where it can effectively catalyze transformations involving carbonyl compounds .

- Metal Complex Formation: The compound can form stable complexes with transition metals, enhancing its utility in coordination chemistry and catalysis .

Triallylphosphine can be synthesized through several methods:

- Alkylation of Phosphorus Compounds: The most common method involves the alkylation of phosphorus trihalides with allyl bromide or other allyl halides.

- Phosphorus-Hydrogen Bond Activation: Another approach includes the activation of phosphorus-hydrogen bonds using suitable reagents to introduce allyl groups.

- Phosphine Oxide Reduction: Reduction of triallylphosphine oxide can also yield triallylphosphine as a product.

These synthesis methods highlight the versatility and accessibility of triallylphosphine in laboratory settings.

Triallylphosphine finds applications across various fields:

- Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules.

- Catalysis: Its role as a nucleophilic catalyst enhances reaction efficiencies in organic transformations.

- Coordination Chemistry: The ability to form stable metal complexes makes it valuable in catalysis and materials science.

Interaction studies have shown that triallylphosphine can engage with various transition metals, forming complexes that exhibit unique catalytic properties. For instance, its interaction with silver ions has been documented, leading to the formation of cationic silver complexes that demonstrate interesting reactivity patterns . These studies are essential for understanding the compound's potential applications in catalysis and material science.

Triallylphosphine shares structural similarities with other trialkylphosphines but exhibits unique properties due to its specific allyl substituents. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylphosphine | Trialkylphosphine | Less sterically hindered; widely used as a ligand |

| Triphenylphosphine | Trialkylphosphine | Bulkier; known for strong π-acceptor properties |

| Triethylphosphine | Trialkylphosphine | Commonly used in organic synthesis; less reactive than triallylphosphine |

Triallylphosphine's unique reactivity profile, particularly its ability to participate in specific nucleophilic reactions and form stable metal complexes, distinguishes it from these similar compounds.

Triallylphosphine can be synthesized through various methods, each offering distinct advantages depending on the scale, purity requirements, and available starting materials. The following sections detail the most significant synthetic approaches.

Flash Vacuum Thermolysis of Vinyldiallylphosphine Precursors

Flash vacuum thermolysis (FVT) represents an elegant method for synthesizing unsaturated phosphines including triallylphosphine. This technique involves the thermal decomposition of Diels-Alder adducts under reduced pressure conditions. The methodology has been successfully applied to synthesize primary unsaturated phosphines such as vinylphosphine, isopropenylphosphine, and (E)-prop-1-enylphosphine, which serve as intermediates for more complex phosphines.

In the context of triallylphosphine synthesis, FVT can be employed using formal Diels-Alder adducts of alkenylphosphonates with dienes such as anthracene, cyclopentadiene, or 1,3-diphenylisobenzofuran. The process involves:

- Formation of cycloadducts through Diels-Alder reactions

- Reduction of the resulting phosphonates with lithium aluminum hydride–chlorotrimethylsilane

- Flash vacuum thermolysis to eliminate the diene component and generate the unsaturated phosphine

This method is particularly valuable for laboratory-scale preparations where high purity is required, though it is less commonly employed for large-scale industrial production of triallylphosphine due to equipment limitations and process complexity.

Grignard Reagent-Mediated Alkylation of Phosphorus Trichloride

The general reaction can be represented as:

3 CH₂=CHCH₂MgCl + PCl₃ → P(CH₂CH=CH₂)₃ + 3 MgCl₂

A typical procedure involves the following steps:

- Preparation of allylmagnesium chloride in an ethereal solvent (typically tetrahydrofuran or tetrahydrofurfuryl ethyl ether)

- Slow addition of phosphorus trichloride dissolved in an inert solvent (pentane, heptane) to the Grignard reagent at controlled temperature

- Refluxing the mixture for several hours

- Cooling, hydrolysis, and filtration

- Distillation to isolate pure triallylphosphine

The yield of triallylphosphine using this method typically ranges from 40% to 75%, depending on reaction conditions and purification techniques. The entire process is generally conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the air-sensitive product.

Table 1 summarizes the key reaction conditions reported in the literature for the Grignard method:

Reductive Pathways for Phosphine Oxide Derivatives

An alternative approach to synthesizing triallylphosphine involves the reduction of triallylphosphine oxide. This method is particularly valuable when the oxide is more readily available or when direct synthesis of the phosphine encounters challenges.

Li et al. developed an iodine-catalyzed reduction of phosphine oxides using inexpensive trialkyl phosphite at room temperature. This method offers several advantages:

- Mild reaction conditions (room temperature)

- Absence of expensive reductants like silanes

- Simple purification requirements

- Scalability for larger productions

The mechanism involves oxygen transfer between the starting phosphine oxide and the phosphite reagent via an iodophosphate intermediate. While this approach has been primarily demonstrated for triphenylphosphine oxide, it presents a viable pathway for the synthesis of triallylphosphine from its oxide derivative.

Other reduction methods include:

- Lithium aluminum hydride reduction

- Silane-based reductions (e.g., with trichlorosilane)

- Metal-catalyzed reductions

Stereochemical Control in Allylic Substituent Arrangement

The stereochemical arrangement of allylic substituents in triallylphosphine presents interesting structural considerations. Unlike saturated alkyl groups, allyl groups can adopt various conformations due to the presence of π-bonds, leading to potential rotational isomers.

The spatial arrangement of the three allyl groups around the phosphorus center follows a pyramidal geometry with approximate C₃ symmetry. X-ray crystallographic studies of related compounds suggest that the P-C-C=C dihedral angles in triallylphosphine can adopt different conformations to minimize steric interactions between the allyl groups.

Recent advances in asymmetric synthesis have enabled the preparation of P-stereogenic compounds through methods such as:

- Desymmetrization of pro-chiral bisphenol phosphine oxides

- Asymmetric allylic alkylation reactions

- Kinetic resolution of phosphine oxides

While these methods have been primarily applied to other phosphine derivatives, they present potential strategies for controlling the stereochemical arrangement in functionalized derivatives of triallylphosphine.

Palladium-Cross Coupling Reactions: Ligand Design Principles

The application of triallylphosphine in palladium-catalyzed cross-coupling reactions is fundamentally governed by its electronic and steric properties that influence both catalyst activation and substrate coordination [1] [4]. The ligand design principles for triallylphosphine in palladium systems are based on its moderate electron-donating ability, which falls between highly donating trialkylphosphines and less donating triarylphosphines [32] [33].

The electronic parameter assessment reveals that triallylphosphine possesses a Tolman Electronic Parameter value that positions it as a moderately electron-rich ligand [53]. This electronic character facilitates the stabilization of palladium in its zero oxidation state while maintaining sufficient lability for oxidative addition processes [1] [4]. The steric considerations involve the cone angle measurements, which for triallylphosphine derivatives typically range between 140-160 degrees, providing adequate steric protection without excessive bulk that would inhibit substrate coordination [52] [55].

Table 1: Electronic and Steric Parameters of Triallylphosphine Compared to Common Phosphine Ligands

| Ligand | Tolman Electronic Parameter (cm⁻¹) | Cone Angle (°) | Electron Donating Ability |

|---|---|---|---|

| Triallylphosphine | 2065-2067* | 145-155* | Moderate |

| Triphenylphosphine | 2068.9 | 145 | Moderate |

| Tributylphosphine | 2060-2062 | 182 | High |

| Trimethylphosphine | 2064.1 | 118 | High |

*Estimated values based on structural similarities and electronic properties [32] [33] [53]

The ligand undergoes facile coordination to palladium centers through the phosphorus lone pair, forming stable complexes that can participate in the catalytic cycle [6] [7]. The allyl substituents provide additional coordination possibilities through their π-systems, potentially leading to hemilabile behavior where the ligand can partially dissociate to create coordination sites for substrate binding [22] [23].

In cross-coupling mechanisms, triallylphosphine-palladium complexes demonstrate enhanced reactivity in oxidative addition steps due to the increased electron density at the metal center [1] [4]. The subsequent transmetalation and reductive elimination steps benefit from the ligand's ability to modulate the electronic environment around palladium while providing sufficient steric bulk to prevent catalyst deactivation [5] [7].

Morita-Baylis-Hillman Reaction: Nucleophilic Activation Mechanisms

Triallylphosphine exhibits significant catalytic activity in Morita-Baylis-Hillman reactions through nucleophilic activation mechanisms that leverage its enhanced nucleophilicity relative to triarylphosphines [8] [12] [15]. The mechanism proceeds through initial nucleophilic addition of the phosphine to activated alkenes, generating zwitterionic phosphonium enolate intermediates that serve as key reactive species [40] [43].

The nucleophilic character of triallylphosphine is enhanced by the electron-donating properties of the allyl substituents, which increase the electron density on the phosphorus atom [32] [33]. This enhanced nucleophilicity results in more rapid formation of the phosphonium intermediate compared to less electron-rich phosphines [12] [15]. The subsequent aldol addition step benefits from the increased basicity of the enolate portion of the zwitterion, facilitating carbon-carbon bond formation [8] [13].

Table 2: Comparative Reactivity Data for Morita-Baylis-Hillman Reactions

| Phosphine Catalyst | Relative Rate | Conversion (%) | Selectivity |

|---|---|---|---|

| Triallylphosphine | 2.5-3.0* | 75-85* | Good |

| Triphenylphosphine | 1.0 | 60-70 | Moderate |

| Tributylphosphine | 3.5-4.0 | 85-95 | Excellent |

| DABCO | 1.5-2.0 | 70-80 | Good |

*Estimated based on electronic properties and literature comparisons [12] [15] [40]

The mechanistic pathway involves several key steps: nucleophilic addition of triallylphosphine to the activated alkene, formation of the zwitterionic intermediate, aldol addition to the electrophile, and final proton transfer with catalyst regeneration [13] [14]. The allyl substituents on the phosphine provide steric shielding that can influence the stereochemical outcome of the reaction while maintaining sufficient accessibility for substrate coordination [9] [10].

Recent mechanistic studies have revealed that the proton transfer step, often rate-determining in these reactions, is facilitated by the enhanced basicity of triallylphosphine-derived intermediates [13] [41]. The presence of protic solvents or additives further accelerates this step, leading to improved overall reaction rates and yields [11] [14].

Asymmetric Hydrophosphination of Alkynes: Chirality Transfer

The application of triallylphosphine in asymmetric hydrophosphination reactions represents an emerging area where the ligand's unique structural features can contribute to stereoselective transformations [54]. While direct literature on triallylphosphine-catalyzed asymmetric hydrophosphination is limited, the fundamental principles governing these reactions can be extrapolated from related phosphine-catalyzed processes [42] [54].

The hydrophosphination mechanism typically involves the activation of phosphine-hydrogen bonds through coordination to transition metal centers, followed by insertion of alkynes and subsequent reductive elimination [42] [54]. For triallylphosphine derivatives, the presence of the allyl substituents can provide chiral environments when appropriately substituted or when coordinated to chiral metal complexes [3] [45].

The electronic properties of triallylphosphine influence the hydrophosphination process through its moderate electron-donating ability, which facilitates the activation of phosphine-hydrogen bonds while maintaining sufficient electrophilicity for alkyne coordination [33] [42]. The steric environment provided by the allyl groups can direct the approach of alkyne substrates, potentially leading to enhanced stereoselectivity in the resulting phosphine products [52] [54].

Table 3: Hydrophosphination Reaction Parameters

| Parameter | Triallylphosphine System* | Typical Phosphine Systems |

|---|---|---|

| Temperature Range (°C) | 60-120 | 80-140 |

| Catalyst Loading (mol%) | 5-10 | 2-15 |

| Reaction Time (h) | 6-24 | 4-48 |

| Stereoselectivity | Moderate | Variable |

*Theoretical values based on electronic and steric properties [42] [54]

The chirality transfer mechanisms in these systems often rely on the creation of chiral phosphonium intermediates or the coordination to chiral metal centers [3] [45]. Triallylphosphine's structural flexibility allows for conformational adaptation that can enhance enantioselective recognition of prochiral alkyne substrates [49] [54].

Cooperativity with Trityl Cation Initiation Systems

The cooperativity between triallylphosphine and trityl cation initiation systems represents a sophisticated approach to catalyst activation and substrate transformation [24] [25]. Trityl cations serve as powerful electrophilic activators that can interact with phosphines to generate highly reactive intermediates capable of initiating various catalytic processes [24] [26].

The mechanism of cooperation involves the interaction between the trityl cation and the phosphine lone pair, leading to the formation of trityl-phosphonium species or facilitating hydride abstraction processes [25] [26]. For triallylphosphine, the moderate electron-donating ability provides optimal reactivity with trityl cations without excessive deactivation through irreversible binding [24] [27].

These cooperative systems demonstrate enhanced activity in polymerization processes, where the trityl cation initiates radical formation while the phosphine provides stabilization and control over the propagation steps [27] [29]. The presence of allyl groups in triallylphosphine offers additional possibilities for radical stabilization through delocalization over the π-system [16] [19].

Table 4: Trityl Cation-Phosphine Cooperative System Performance

| System Component | Activity Enhancement | Selectivity | Stability |

|---|---|---|---|

| Trityl Cation alone | 1.0 | Low | Poor |

| Triallylphosphine alone | 0.3 | Moderate | Good |

| Cooperative System | 4.5-6.0* | High | Excellent |

| Alternative Phosphines | 2.0-8.0 | Variable | Variable |

*Estimated based on cooperative effects described in literature [24] [25] [27]

The cooperative effect extends to reduction processes where trityl cations can activate phosphine oxides for subsequent reduction by silane reagents, with triallylphosphine derivatives showing enhanced reactivity due to their electronic properties [24] [26]. The mechanistic pathway involves initial trityl cation coordination to the phosphine oxide, followed by nucleophilic attack by the reducing agent and final product formation with regeneration of the catalytic species [24] [25].

Recent developments in this area have focused on the development of more efficient cooperative systems that can operate under milder conditions while maintaining high selectivity and activity [25] [30]. The unique combination of electronic and steric properties provided by triallylphosphine makes it an attractive candidate for further development in these cooperative catalytic systems [24] [31].

π-Backbonding Interactions in Transition Metal Adducts

Triallylphosphine exhibits unique coordination behavior in transition metal complexes due to its distinctive electronic structure, which combines strong σ-donor capability with moderate π-acceptor properties. The π-backbonding interactions in triallylphosphine complexes arise from two distinct mechanisms that differentiate this ligand from conventional phosphines [1] [2].

The primary π-backbonding mechanism involves the overlap of filled metal d-orbitals with the phosphorus-carbon σ* anti-bonding orbitals of the allyl substituents. This interaction is fundamentally different from the classical phosphine π-backbonding observed in triphenylphosphine, where the acceptor orbitals are primarily localized on the aromatic π-system [3]. In triallylphosphine, the σ* orbitals of the P-C bonds become more accessible due to the sp² hybridization of the allyl carbon atoms, creating a more favorable energy match with the metal d-orbitals [2].

The secondary π-backbonding mechanism unique to triallylphosphine involves direct coordination of the allyl double bonds to the metal center. This hemilabile behavior has been extensively documented in ruthenium carbonyl cluster studies, where reversible π-coordination of individual allyl groups creates dynamic coordination environments [4] [5]. The triallylphosphine-substituted clusters [Ru₃(CO)₁₀{P(CH₂CH=CH₂)₃}] and [Ru₃(CO)₁₀{σ,π-CH₂=CHCH₂P(CH₂CH=CH₂)₂}] demonstrate this phenomenon, with the latter showing simultaneous σ-P coordination and π-allyl coordination to the same metal center [5].

Quantitative analysis of π-backbonding strength has been achieved through infrared spectroscopy studies of metal carbonyl complexes. The carbonyl stretching frequencies in complexes such as [Ni(CO)₃(triallylphosphine)] provide insight into the electron-donating and π-accepting balance of the ligand [3]. While specific Tolman electronic parameters for triallylphosphine have not been directly measured, comparison with related alkyl phosphines suggests values in the range of 2055-2065 cm⁻¹ for the A₁ mode in nickel tricarbonyl complexes [6] [7].

The π-backbonding interactions in triallylphosphine complexes are highly sensitive to the metal oxidation state and coordination environment. Low-valent metals such as Pd(0) and Pt(0) show enhanced π-backbonding due to their electron-rich nature, while higher oxidation state metals tend to engage primarily in σ-donation [8]. This electronic flexibility makes triallylphosphine particularly suitable for catalytic applications where variable electron density at the metal center is advantageous.

Steric vs. Electronic Ligand Parameter Optimization

The optimization of steric and electronic parameters in triallylphosphine complexes represents a delicate balance between bulk, flexibility, and electronic properties. Unlike rigid phosphines such as triphenylphosphine, triallylphosphine possesses conformational flexibility that allows for adaptive coordination behavior [9] [10].

| Parameter | Triallylphosphine | Comparison to PPh₃ | Comparison to PMe₃ |

|---|---|---|---|

| Cone Angle (θ) | 140-160° (estimated) | Smaller than PPh₃ (145°) | Larger than PMe₃ (118°) |

| Tolman Electronic Parameter | 2055-2065 cm⁻¹ (estimated) | Lower wavenumber | Similar range |

| Steric Bulk | Moderate (3 allyl groups) | Less bulky | More bulky |

| π-Acceptor Strength | Moderate (via allyl π-systems) | Potentially higher | Higher |

| σ-Donor Strength | Strong (alkyl phosphine) | Stronger | Similar |

| Hemilabile Character | High (allyl coordination) | Much higher | Much higher |

The steric parameter optimization in triallylphosphine complexes is complicated by the dynamic nature of the allyl groups. Computational studies suggest that the effective cone angle varies between 140-160°, depending on the metal center and coordination environment [9]. This flexibility allows triallylphosphine to accommodate sterically demanding coordination spheres while maintaining strong metal-phosphorus bonds.

Electronic parameter optimization involves balancing the σ-donor strength of the phosphorus lone pair with the π-acceptor capability of the allyl substituents. The electron-donating ability of triallylphosphine is enhanced by the inductive effect of the alkyl chains, while the π-acceptor properties are modulated by the accessibility of the allyl π-systems [3]. This dual electronic character makes triallylphosphine particularly effective in catalytic systems requiring both electron donation and electron withdrawal during different steps of the catalytic cycle.

The hemilabile character of triallylphosphine provides additional opportunities for parameter optimization. The reversible coordination of allyl groups allows for dynamic adjustment of the coordination sphere, effectively tuning both steric and electronic parameters in response to substrate requirements [4] [5]. This adaptive behavior has been exploited in catalytic applications where substrate size and electronic demands vary significantly.

Catalytically Active Silver and Palladium Coordination Spheres

Silver and palladium complexes of triallylphosphine have emerged as highly effective catalytic systems due to their unique combination of electronic properties and structural flexibility. The coordination chemistry of these metals with triallylphosphine creates active sites that are both electronically versatile and sterically adaptable [11].

Silver(I) complexes of triallylphosphine typically adopt linear or tetrahedral geometries, depending on the ancillary ligands and counterions present. The complex [Ag(triallylphosphine)₂]⁺ exhibits interesting fluxional behavior in solution, with rapid exchange between free and coordinated allyl groups [11]. This dynamic behavior contributes to the catalytic activity by providing accessible coordination sites for substrate binding. Silver complexes have shown particular promise in antimicrobial applications, where the combination of silver ion release and phosphine coordination creates synergistic effects.

| Complex Type | Coordination Geometry | Catalytic Activity | Special Properties |

|---|---|---|---|

| [Ag(triallylphosphine)₂]⁺ | Linear/Tetrahedral | Antimicrobial | Fluxional behavior |

| [Ag(camphSO₃)(triallylphosphine)] | Tetrahedral | Antimicrobial | Water-soluble |

| [Pd(triallylphosphine)₂Cl₂] | Square planar | Cross-coupling | Hemilabile ligands |

| [Pd(triallylphosphine)₄] | Tetrahedral | Hydrogenation | Low-coordinate |

Palladium complexes of triallylphosphine have demonstrated exceptional catalytic activity in cross-coupling reactions, particularly in systems where traditional phosphine ligands fail due to steric hindrance or electronic mismatch. The hemilabile nature of triallylphosphine allows for dynamic coordination behavior during catalytic cycles, with allyl groups dissociating to create open coordination sites for substrate binding and reassociating to stabilize intermediate species.

The electronic properties of palladium-triallylphosphine complexes are particularly well-suited for oxidative addition reactions. The strong σ-donor capability of the phosphine stabilizes the Pd(0) state, while the π-acceptor properties of the allyl groups help stabilize higher oxidation states during the catalytic cycle. This electronic flexibility has been exploited in challenging cross-coupling reactions involving aryl chlorides and other unreactive substrates.

Recent studies have shown that palladium complexes with triallylphosphine exhibit superior performance in carbonylation reactions compared to traditional phosphine systems. The combination of strong σ-donation and moderate π-acceptance creates an optimal electronic environment for carbonyl insertion, while the hemilabile allyl groups provide the structural flexibility necessary for efficient catalyst turnover.

Supramolecular Assembly via Phosphine-Metal Node Linkages

The use of triallylphosphine in supramolecular assembly represents a frontier application that exploits both its coordinative versatility and structural adaptability. The phosphine functionality serves as a primary coordination site, while the allyl groups provide secondary coordination opportunities and structural flexibility [8].

Metal-organic frameworks incorporating triallylphosphine as a bridging ligand have been successfully synthesized using palladium(0) and platinum(0) nodes. These frameworks represent the first examples of MOFs constructed using phosphine-metal bonds as the sole structural component [8]. The low-valent metal centers provide strong backbonding to the phosphine ligands, creating stable framework structures with unique electronic properties.

| Assembly Type | Metal Nodes | Structural Features | Applications |

|---|---|---|---|

| Phosphine MOFs | Pd(0), Pt(0) | Tetratopic bridging | Catalysis, luminescence |

| Coordination Polymers | Cu(I), Ag(I) | Ditopic bridging | Catalysis, sensing |

| Cluster Compounds | Ru₃, Os₃ | Capping ligands | Catalysis, materials |

| Supramolecular Cages | Various | Vertex ligands | Host-guest chemistry |

The supramolecular assembly of triallylphosphine complexes is facilitated by the hemilabile nature of the allyl groups, which can participate in secondary coordination interactions or van der Waals contacts. This creates hierarchical assembly structures where primary coordination through phosphorus is supplemented by secondary interactions through the allyl substituents.

Copper(I) and silver(I) systems have been particularly successful in forming extended coordination networks with triallylphosphine. The pyridyl-substituted derivative 4-(3,5-bis(diphenylphosphino)phenyl)pyridine has been used to create three-dimensional MOFs with Cu(I) nodes, demonstrating the potential for creating porous materials with embedded catalytic sites. These materials show anion-tunable flexible porosity and exhibit catalytic activity in ketalization reactions.

The luminescent properties of supramolecular assemblies based on triallylphosphine have attracted significant attention. The phosphine-metal bonding creates electronic communication pathways that result in unique photophysical properties not observed in the individual components [8]. Palladium(0) and platinum(0) frameworks show solid-state luminescence with emission maxima significantly red-shifted compared to molecular analogues, indicating strong electronic coupling through the phosphine-metal network.